

# isopyrazam soil sorption characteristics

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## Compound Focus: Isopyrazam

CAS No.: 881685-58-1

Cat. No.: S659206

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## Frequently Asked Questions (FAQs)

Question	Answer & Key Information
What are the basic solubility properties of isopyrazam?	Isopyrazam has very <b>low water solubility</b> (0.55 mg L <sup>-1</sup> at 20°C and pH 7) but is <b>highly soluble in organic solvents</b> like acetone (314,000 mg L <sup>-1</sup> ) and dichloromethane (303,111 mg L <sup>-1</sup> ) [1].
How persistent is isopyrazam in the environment?	Isopyrazam is classified as a " <b>persistent and broad-spectrum fungicide</b> " and is considered a " <b>Forever chemical</b> " due to its environmental persistence (sediment DT <sub>50</sub> ≥ 90 days or water DT <sub>50</sub> ≥ 90 days) [1].
What is the primary mechanism governing its sorption in soil?	The <b>Stable Soil Organic Matter (S-SOM)</b> fraction is the most critical factor. S-SOM has the greatest impact on the accumulation and persistence of organic contaminants like isopyrazam by limiting their bioavailability and degradation [2].

## Key Sorption Characteristics & Experimental Data

The following table summarizes the core physicochemical data for **isopyrazam** relevant to its behavior in soil [1].

Property	Value	Notes / Conditions
Water Solubility	0.55 mg L <sup>-1</sup>	At 20 °C, pH 7
Solubility in Acetone	314,000 mg L <sup>-1</sup>	-
Solubility in Dichloromethane	303,111 mg L <sup>-1</sup>	-
Melting Point	137 °C	-
Molecular Mass	359.4 g mol <sup>-1</sup>	-
Sorption Mechanism	Binding to Stable SOM (S-SOM)	Limits bioavailability and degradation [2].

## Experimental Protocol: Sorption to Stable Soil Organic Matter (S-SOM)

This protocol is adapted from methodologies used to study the sorption of organic contaminants like pesticides to soil organic matter [2].

**1. Objective** To isolate the Stable Soil Organic Matter (S-SOM) fraction from soil and evaluate the sorption kinetics and affinity of organic contaminants to this fraction.

### 2. Materials and Equipment

- **Soil Samples:** Air-dry, homogenize, and sieve (2 mm) soils. The study suggests using contrasting soil types (e.g., Fluvisol and Cambisol) to compare sorption behavior [3].
- **Reagents:** Alkaline urea, Dimethylsulphoxide (DMSO) with sulfuric acid, Deuterated contaminant standards (for GC-MS/MS analysis).
- **Equipment:** Centrifuge, UV-VIS Spectrophotometer, FT-IR Spectrometer, EEM Spectrometer, Gas Chromatography Triple Mass Spectrometry (GC-MS/MS).

### 3. Step-by-Step Procedure

- **S-SOM Isolation:** Sequentially extract the soil A horizon using organic solvents (alkaline urea followed by DMSO with H<sub>2</sub>SO<sub>4</sub>) to separate the stable organic matter fraction, excluding the influence of the mineral soil fraction [2].
- **S-SOM Characterization:** Analyze the isolated S-SOM using spectroscopic methods (UV-VIS, FT-IR, EEM) to determine its molecular diversity and sorption potential [2].
- **Sorption Experiment:**
  - Prepare a mixture of deuterated contaminants to act as proxies for tracking sorption.
  - Follow the **OECD Guidelines 106** for the sorption experiment.
  - Expose the S-SOM fraction to the contaminant mixture and shake for varying time intervals (e.g., from 6 hours to 78 hours) to establish sorption kinetics.
  - Analyze the concentration of the contaminants in the samples at each time point using **GC-MS/MS** [2].

**4. Expected Outcomes & Data Interpretation** Research on similar compounds shows that different contaminants have varying sorption rates to S-SOM. You can expect a trend where certain pesticides bind more quickly and completely than others. For instance, one study found the following sorption trend: **Atrazine (87.5-99.9%) > 4,4'DDT (64-81.6%) > Chrysene (35.2-79.8%)** [2].

- **Atrazine** exhibited the fastest binding, reaching saturation in about **6 hours**.
- **Chrysene** showed the slowest binding, reaching only about **55% sorption after 78 hours** [2].

These results highlight that S-SOM from different soils has varying binding capacities, which directly affects the availability and persistence of organic chemicals in the environment.

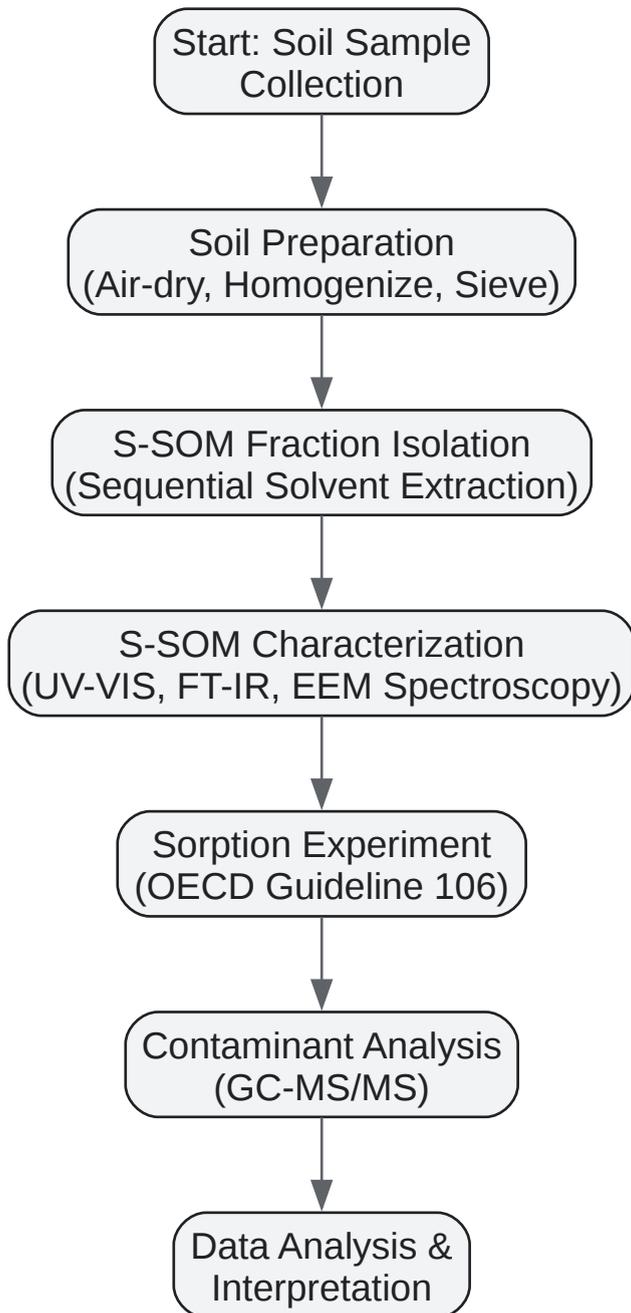
## Troubleshooting Common Experimental Issues

Issue	Possible Cause	Suggested Solution
Low contaminant recovery after spiking soil/BC mixtures.	The sorbent (e.g., biochar) has a very high and rapid sorption capacity, capturing the contaminant before it can homogenize.	Ensure vigorous and immediate mixing after spiking. Validate your spiking and extraction methodology with a control soil that has low sorption capacity [3].
Inconsistent sorption results between soil types.	Varying physicochemical properties of soils (e.g., organic	Characterize your soils thoroughly for key parameters (organic carbon, pH, texture). Use soils with contrasting properties as

Issue	Possible Cause	Suggested Solution
	carbon content, clay mineralogy, pH) significantly influence sorption.	experimental controls to better understand the drivers of sorption [3].

## Experimental Workflow and Sorption Mechanism

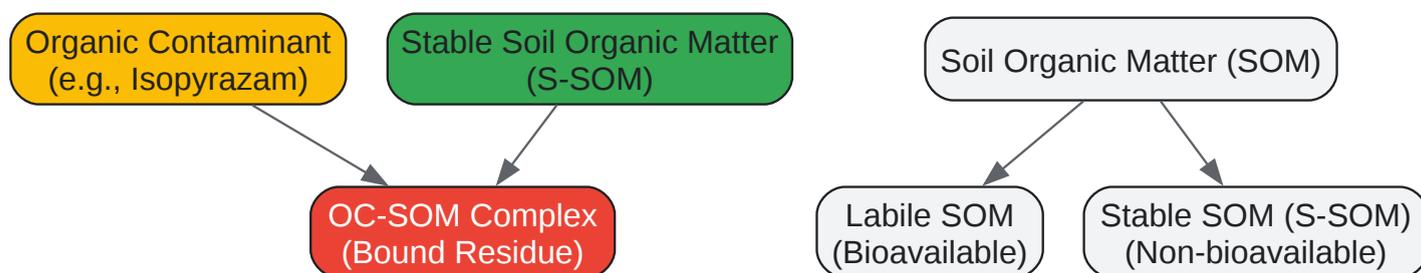
The following diagrams, created using Graphviz, illustrate the core experimental workflow and the fundamental mechanism of sorption.



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*Diagram 1: A workflow for analyzing S-SOM sorption of contaminants.*

This diagram illustrates the multi-step process, from initial soil preparation to final data analysis, for studying how stable soil organic matter binds to contaminants [2].



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*Diagram 2: The role of Stable SOM in sequestering organic contaminants.*

This diagram shows the key interaction where Stable Soil Organic Matter (S-SOM) sequesters organic contaminants, forming a non-bioavailable bound residue. It also differentiates between the labile and stable fractions of total soil organic matter [2].

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## References

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